Octylcinnamate

Description

Contextualization within Cinnamic Acid Derivative Chemistry

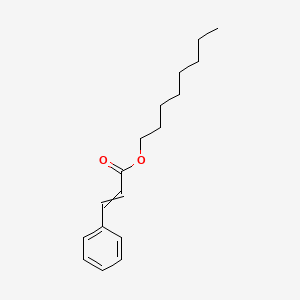

Octylcinnamate, also known as 2-ethylhexyl cinnamate (B1238496), is an organic compound derived from cinnamic acid. Cinnamic acid itself is a naturally occurring aromatic acid found in various plants and is a key intermediate in the shikimate and phenylpropanoid pathways in biological chemistry. jocpr.compcbiochemres.com These pathways are crucial for the biosynthesis of a wide array of natural products. jocpr.com Cinnamic acid and its derivatives, including this compound, are valued for their diverse biological activities and applications. iosrphr.org

The synthesis of this compound is most commonly achieved through the esterification of cinnamic acid with octanol (B41247). iosrphr.orgiosrphr.org This reaction typically involves a catalyst, such as concentrated sulfuric acid, and can be facilitated by methods like sonication to improve efficiency and yield. iosrphr.orgiosrphr.org Alternative synthesis routes, such as the Steglich esterification using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), have also been explored to optimize reaction conditions and product yield. researchgate.net More advanced and environmentally friendly methods include biocatalytic synthesis using lipases, which can be performed in solvent-free systems assisted by ultrasound and vacuum. nih.govnih.govmdpi.com This biocatalytic approach involves the transesterification of methyl cinnamate with octanol. nih.govnih.gov

From a chemical structure standpoint, this compound is the 2-ethylhexyl ester of cinnamic acid. A closely related and widely studied compound is octyl methoxycinnamate (OMC), also known as octinoxate (B1216657), which is the 2-ethylhexyl ester of p-methoxycinnamic acid. jocpr.comatamanchemicals.com The addition of the methoxy (B1213986) group on the phenyl ring in OMC alters its electronic and, consequently, its chemical and photochemical properties compared to this compound.

The table below summarizes the key physicochemical properties of this compound and related compounds.

| Property | Octyl Cinnamate (2-Ethylhexyl cinnamate) | Octyl Methoxycinnamate (Octinoxate) | Ethyl Cinnamate |

| Molecular Formula | C17H24O2 | C18H26O3 | C11H12O2 |

| Molecular Weight | 260.37 g/mol chemsrc.com | 290.4 g/mol nih.gov | 176.21 g/mol nih.gov |

| Boiling Point | 360.3ºC at 760mmHg chemsrc.com | 198-200 °C specialchem.com | Not explicitly available |

| Melting Point | Not explicitly available | < -25 °C specialchem.com | Not explicitly available |

| Solubility in Water | Insoluble | Insoluble atamanchemicals.com | Insoluble nih.gov |

| Appearance | Not explicitly available | Colorless to pale yellow viscous liquid nih.gov | Liquid nih.gov |

Research Trajectories and Scholarly Significance of this compound Studies

Research into this compound and its derivatives is driven by their significant applications, particularly as UV filters in sunscreens and other cosmetic products. jocpr.compcbiochemres.comatamanchemicals.com Octyl methoxycinnamate (OMC), a derivative of this compound, is a potent UVB absorber and one of the most frequently used UV-B filters. atamanchemicals.com The scientific community's interest also stems from the need to understand the photochemical behavior of these molecules to ensure their efficacy and stability.

A significant area of research focuses on the photochemical degradation of cinnamates. preprints.orgscribd.com Studies have shown that upon UV excitation, octyl methoxycinnamate can undergo various photochemical reactions. preprints.org Gas-phase laser photodissociation spectroscopy of protonated OMC revealed major photofragments corresponding to cleavage on either side of the ester group's ether oxygen and the C-C bond adjacent to the ester carbonyl group. preprints.orgnih.gov These studies are crucial for understanding the intrinsic photostability and degradation pathways of these UV filters. preprints.org Research has indicated that the aggregation of OMC can lead to a complex mixture of photoproducts. preprints.org

Another important research trajectory is the development of more efficient and sustainable synthesis methods. Biocatalytic synthesis using enzymes like lipase (B570770) in solvent-free conditions represents a green chemistry approach to producing this compound. nih.govnih.govmdpi.com Researchers have optimized these processes using response surface methodology (RSM) to maximize conversion rates by adjusting parameters like temperature, reaction time, and ultrasonic power. nih.govresearchgate.net These methods are advantageous as they can shorten reaction times and reduce the need for harsh chemicals and organic solvents. nih.govmdpi.com

Furthermore, the formulation of this compound into nanoparticles is being explored to enhance its properties, such as solubility and bioavailability. iosrphr.org For instance, formulating n-octyl cinnamate into nanoparticles with chitosan (B1678972) and sodium alginate has been shown to create a system with potential for drug delivery. iosrphr.org This nanotechnology approach aims to overcome the poor water solubility of cinnamic acid and its derivatives, thereby expanding their potential applications. iosrphr.org

The table below presents a summary of recent research findings on the synthesis of this compound.

| Synthesis Method | Reactants | Catalyst/Conditions | Key Findings | Reference |

| Sonochemical Esterification | Cinnamic acid, n-octanol | Concentrated H2SO4, Sonication (60°C) | Optimum reaction time of 7 hours yielded 39.18% of n-octyl cinnamate. iosrphr.org | iosrphr.org |

| Steglich Esterification | Cinnamic acid, n-octanol | N,N'-dicyclohexylcarbodiimide (DCC), Ultrasonic waves (± 2°C) | An optimal duration of 4 hours resulted in a 10.1% yield of n-octyl cinnamate. researchgate.net | researchgate.net |

| Biocatalytic Transesterification | Methyl cinnamate, octanol | Lipase, Ultrasound plus vacuum system | Optimized conditions (74.6 °C, 11.1 h, 150 W) led to a 93.8% molar conversion to octyl cinnamate. nih.govresearchgate.net | nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C17H24O2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

octyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-5-6-10-15-19-17(18)14-13-16-11-8-7-9-12-16/h7-9,11-14H,2-6,10,15H2,1H3 |

InChI Key |

VIKVSUVYUVJHOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Chemical Synthesis Methodologies and Mechanistic Investigations

Conventional Synthetic Pathways

The traditional approach to synthesizing octyl cinnamate (B1238496) and its derivatives, such as octyl methoxycinnamate, primarily involves the esterification of a cinnamic acid precursor with an octanol (B41247), typically 2-ethylhexanol. atamanchemicals.com This method is a cornerstone of organic synthesis for producing valuable esters. researchgate.net

Acid-Catalyzed Esterification of Precursors

Acid-catalyzed esterification is a common and well-established method for producing octyl cinnamate. iosrphr.org This reaction typically involves reacting a cinnamic acid derivative, like p-methoxycinnamic acid, with 2-ethylhexanol under acidic conditions. atamanchemicals.comrasayanjournal.co.in Strong acids such as sulfuric acid (H₂SO₄) are frequently employed as catalysts. iosrphr.org The reaction proceeds by protonating the carbonyl group of the carboxylic acid, which increases its electrophilicity and facilitates a nucleophilic attack by the alcohol.

Reaction Kinetics and Equilibrium Studies in Traditional Synthesis

In traditional synthesis, achieving a high conversion rate is dependent on shifting the reaction equilibrium. The formation of water as a byproduct means that its removal can drive the reaction forward, according to Le Chatelier's principle. One method to achieve this is through the azeotropic removal of water, which can be done even without adding a water-immiscible solvent. google.com

The molar ratio of the reactants is another critical parameter. For the synthesis of octyl p-methoxy cinnamate, a molar ratio of p-methoxycinnamic acid to 2-ethylhexanol between 1:4 and 1:7 is often used, with a 1:6 ratio being preferable in some protocols. google.com Heating is a crucial factor in esterification reactions as it increases the reaction rate and can improve the yield. rasayanjournal.co.in The progress of the reaction over time shows that an optimal duration is necessary to maximize product formation; for instance, in one study on octyl p-methoxycinnamate, the optimum reaction time for esterification was found to be 3 hours. researchgate.net

Sustainable and Green Synthesis Techniques

In line with the principles of green chemistry, alternative methods for synthesizing octyl cinnamate have been developed to be more efficient, require shorter reaction times, and be more environmentally friendly. iosrphr.org These include sonochemical and biocatalytic approaches.

Sonochemical Synthesis: Parameters and Yield Optimization

Sonochemical synthesis utilizes ultrasonic waves to facilitate the esterification reaction between cinnamic acid and octanol, often with a sulfuric acid catalyst. iosrphr.org This method is noted for being straightforward, efficient, and capable of producing high yields in a short amount of time. iosrphr.org

Research has shown that the reaction parameters significantly influence the yield. In one study, the synthesis of n-octyl cinnamate was performed by reacting cinnamic acid with octanol and concentrated H₂SO₄ under ultrasonic irradiation. iosrphr.org The optimization of reaction time and temperature revealed that the highest yield of 39.18% was achieved after 7 hours at a temperature of 60°C. iosrphr.org Another study employing ultrasonic assistance for the Steglich esterification of cinnamic acid and n-octanol reported an optimal duration of 4 hours, though the yield was lower. researchgate.net

| Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 60 | 15.45 |

| 3 | 60 | 25.67 |

| 5 | 60 | 34.12 |

| 7 | 60 | 39.18 |

Biocatalytic Synthesis: Enzymatic Transesterification and Esterification

Biocatalysis presents a green alternative to conventional chemical methods, offering high specificity, selectivity, and lower energy consumption. nih.gov Lipases, in particular, are versatile biocatalysts capable of catalyzing ester synthesis under specific conditions. nih.gov The enzymatic synthesis of octyl cinnamate can proceed via two main routes: direct esterification of cinnamic acid with octanol or transesterification, for example, from methyl cinnamate and octanol. nih.govmdpi.com

One advanced approach combines ultrasonic assistance with a vacuum system to enhance the lipase-catalyzed synthesis of octyl cinnamate from methyl cinnamate and octanol in a solvent-free environment. nih.govmdpi.com This combined system was found to be superior to conventional methods, increasing the conversion rate and significantly shortening the reaction time. mdpi.com A study using a Box-Behnken design to optimize parameters found that a reaction temperature of 74.6°C, a reaction time of 11.1 hours, and an ultrasonic power of 150 W resulted in a 93.8% molar conversion of octyl cinnamate. mdpi.com Without ultrasonic assistance, equilibrium was reached after 24 hours, with the highest molar conversion of 93.9% occurring at 75°C after 12 hours. nih.govmdpi.com

Several commercial lipases have been successfully employed as biocatalysts for the synthesis of cinnamate esters. researchgate.netnih.gov Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, and lipases from Rhizopus oryzae are prominent examples. researchgate.netnih.gov

Rhizopus oryzae lipase has been used for the synthesis of octyl methoxycinnamate through the esterification of p-methoxycinnamic acid with 2-ethyl hexanol. researchgate.netnih.gov In one study, a 91.3% yield was achieved in 96 hours at 45°C in cyclo-octane, using a 1:2 molar ratio of the acid to the alcohol. nih.govresearchgate.net

Novozym® 435 is another highly effective catalyst for producing cinnamic acid derivatives. nih.gov It has been successfully used to synthesize octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol, achieving a 90% conversion within 24 hours at 80°C. nih.gov This enzyme has also been used in the transesterification of methyl cinnamate with octanol under an ultrasound-assisted vacuum system. nih.gov The immobilized nature of Novozym® 435 allows for its reuse over multiple cycles, which is economically advantageous. nih.gov For instance, in an ultrasound-assisted packed-bed bioreactor, Novozym® 435 maintained stable activity for 7 days, with conversions between 93% and 97%. nih.gov

| Ester | Lipase | Reactants | Reaction Time | Temperature (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Octyl Methoxycinnamate | Rhizopus oryzae lipase | p-Methoxycinnamic acid, 2-Ethylhexanol | 96 hours | 45 | 91.3% Yield | nih.govresearchgate.net |

| Octyl Methoxycinnamate | Novozym® 435 | p-Methoxycinnamic acid, 2-Ethylhexanol | 24 hours | 80 | 90% Conversion | nih.gov |

| Octyl Cinnamate | Novozym® 435 | Methyl cinnamate, Octanol | 11.1 hours | 74.6 | 93.8% Conversion (Ultrasound/Vacuum) | mdpi.com |

Enzyme Immobilization Strategies for Enhanced Catalysis

Enzymatic synthesis of octyl cinnamate and related esters offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced formation of byproducts. researchgate.net A key strategy to enhance the efficiency and reusability of enzymes is immobilization. By confining enzymes to a solid support, their stability against temperature and solvents can be significantly improved. frontiersin.org

Various immobilization techniques have been explored, such as adsorption, covalent linkage, and entrapment. frontiersin.org For instance, lipases, a class of enzymes that catalyze the esterification reaction to produce octyl cinnamate, have been successfully immobilized on different supports. nih.govnih.gov Novozym® 435, an immobilized lipase from Candida antarctica, has been frequently used in the synthesis of octyl cinnamate and other cinnamic acid derivatives. nih.govnih.govmdpi.com The immobilization of lipases on hydrophobic supports can lead to a hyperactivated form of the enzyme, further boosting catalytic activity. mdpi.com Research has also shown that the immobilization of lipase from Thermomyces lanuginosus can improve its catalytic behavior in esterification reactions due to interfacial activation and conformational stabilization. scielo.org.co

Metal-organic frameworks (MOFs) have also emerged as a promising platform for enzyme immobilization due to their high stability and tunable structural properties. frontiersin.org These frameworks can provide a protective microenvironment for the immobilized enzyme, enhancing its resistance to harsh conditions. frontiersin.org

Integrated Ultrasound and Vacuum Systems in Chemical Synthesis

To overcome the limitations of long reaction times in some enzymatic syntheses, researchers have explored the integration of ultrasound and vacuum systems. researchgate.netmdpi.com Ultrasound irradiation has been shown to shorten reaction times in the biocatalytic synthesis of octyl cinnamate. mdpi.com This is attributed to the enhanced mass transfer and increased contact between the reactants and the catalyst. mdpi.com

A combined ultrasound and rotary evaporator system under vacuum has been successfully employed for the synthesis of octyl cinnamate from methyl cinnamate and octanol using an immobilized lipase. mdpi.comnih.gov This integrated system not only accelerates the reaction but also facilitates the removal of byproducts, which can inhibit enzyme activity. mdpi.com The vacuum helps in shifting the reaction equilibrium towards the product side by continuously removing the volatile byproducts. mdpi.com Studies have demonstrated that the molar conversion of octyl cinnamate is significantly higher in an ultrasound-assisted vacuum system compared to conventional heating methods. mdpi.com

Solvent-Free Reaction Environments and Their Catalytic Implications

The use of organic solvents in chemical synthesis raises environmental and safety concerns. Consequently, there is a growing interest in developing solvent-free reaction systems. researchgate.netacs.org In the context of octyl cinnamate synthesis, performing the reaction in a solvent-free environment, where the reactants themselves act as the solvent, offers a greener and more atom-economical approach. nih.govresearchgate.net

The lipase-catalyzed transesterification of methyl cinnamate with octanol to produce octyl cinnamate has been successfully demonstrated in a solvent-free system. mdpi.comresearchgate.net This approach avoids the use of potentially hazardous organic solvents and simplifies the downstream purification process. mdpi.com The absence of a solvent can also influence the enzyme's activity and stability. In some cases, a solvent-free environment can enhance the catalytic performance of immobilized lipases. acs.org

Process Optimization and Reaction Engineering

To maximize the yield and efficiency of octyl cinnamate synthesis, process optimization and reaction engineering play a crucial role. Methodologies such as Response Surface Methodology (RSM) and Box-Behnken design are powerful tools for optimizing multi-parameter processes. mdpi.comnih.govx-mol.net

Response Surface Methodology (RSM) for Multi-Parameter Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. mdpi.comnih.govx-mol.net In the synthesis of octyl cinnamate, RSM has been employed to model and optimize the reaction conditions to achieve maximum molar conversion. mdpi.comnih.gov By constructing a polynomial regression model, RSM allows for the prediction of the response variable (e.g., molar conversion) within the experimental range with a high degree of accuracy. ijpsonline.com This methodology has been successfully applied to optimize the enzymatic synthesis of octyl cinnamate, considering variables such as reaction temperature, reaction time, and ultrasonic power. mdpi.comnih.gov

Studies on Molar Conversion and Reaction Efficiency

The efficiency of octyl cinnamate synthesis is primarily evaluated by the molar conversion of the limiting reactant. mdpi.comnih.gov Research has shown that various factors significantly affect the molar conversion. For instance, in the ultrasound and vacuum-assisted enzymatic synthesis, a molar conversion of up to 93.8% has been achieved under optimized conditions. mdpi.comnih.govresearchgate.net

The optimized conditions for achieving this high conversion were found to be a reaction temperature of 74.6 °C, a reaction time of 11.1 hours, and an ultrasound power of 150 W. mdpi.comnih.govresearchgate.net The reaction temperature has a notable effect, with molar conversion increasing with temperature up to an optimal point. mdpi.com Similarly, the reaction time is a critical parameter, with equilibrium being reached after a certain period. mdpi.com The use of an integrated ultrasound and vacuum system has been shown to be superior to conventional methods, leading to higher molar conversions in shorter reaction times. mdpi.com

Data Tables

Table 1: Comparison of Molar Conversion of Octyl Cinnamate with Different Synthesis Setups

| Equipment | Molar Conversion (%) after 4h |

| Rotary evaporator without vacuum (H) | ~20 |

| Rotary evaporator with vacuum (HRE) | ~20 |

| Ultrasonic bath (HS) | ~20 |

| Rotary evaporator with vacuum and ultrasonic bath (HRES) | 40 |

| Data sourced from a study comparing different synthesis equipment at a reaction temperature of 55 °C. mdpi.com |

Table 2: Box-Behnken Design and Experimental Molar Conversion for Octyl Cinnamate Synthesis

| Treatment | Temperature (°C) | Time (h) | Power (W) | Molar Conversion (%) |

| 1 | 55 | 4 | 120 | 35.6 |

| 2 | 75 | 4 | 120 | 58.2 |

| 3 | 55 | 12 | 120 | 60.1 |

| 4 | 75 | 12 | 120 | 92.5 |

| 5 | 55 | 8 | 90 | 45.3 |

| 6 | 75 | 8 | 90 | 70.2 |

| 7 | 55 | 8 | 150 | 55.7 |

| 8 | 75 | 8 | 150 | 85.3 |

| 9 | 65 | 4 | 90 | 48.9 |

| 10 | 65 | 12 | 90 | 75.4 |

| 11 | 65 | 4 | 150 | 62.3 |

| 12 | 65 | 12 | 150 | 88.9 |

| 13 | 65 | 8 | 120 | 80.5 |

| 14 | 65 | 8 | 120 | 81.2 |

| 15 | 65 | 8 | 120 | 80.7 |

| This table presents a subset of the experimental data used in a Box-Behnken design to optimize the synthesis of octyl cinnamate. researchgate.net |

Table 3: Optimized Conditions and Predicted vs. Experimental Molar Conversion

| Parameter | Optimized Value |

| Reaction Temperature | 74.6 °C |

| Reaction Time | 11.1 h |

| Ultrasonic Power | 150 W |

| Predicted Molar Conversion | 94.6% |

| Experimental Molar Conversion | 93.8% |

| These optimized conditions were determined using Response Surface Methodology. mdpi.comnih.govresearchgate.net |

Scale-Up of Octylcinnamate Production: Challenges and Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound, also known as 2-ethylhexyl p-methoxycinnamate, presents a distinct set of challenges and requires robust methodologies to ensure efficiency, cost-effectiveness, and environmental sustainability. The methodologies employed often focus on optimizing reaction conditions, enhancing catalyst performance and reusability, and developing greener synthesis routes.

A significant challenge in scaling up production is maintaining high yields and reaction rates. Traditional chemical synthesis methods, while established, often necessitate harsh reaction conditions, such as high temperatures and the use of toxic solvents and catalysts. researchgate.netgoogle.com For instance, one industrial method involves the Heck reaction of 4-bromoanisole (B123540) with 2-ethylhexyl acrylate (B77674) catalyzed by palladium on carbon at 180°C. google.comresearchgate.net While effective, the high temperature requirement poses economic and industrialization challenges. google.com Another approach involves reacting an iodobenzene (B50100) compound with an acrylate ester in the presence of a trialkylamine and a palladium-on-support catalyst, which can achieve yields above 90%. google.com

To address the limitations of conventional methods, significant research has focused on alternative and more sustainable approaches, particularly enzymatic synthesis. Lipase-mediated synthesis is considered a green and economical alternative, operating under milder conditions and reducing the formation of byproducts. researchgate.netmdpi.comnih.gov However, scaling up enzymatic processes introduces its own set of challenges, including enzyme stability, reusability, and the cost of the biocatalyst. mdpi.comresearchgate.net

Methodologies for Overcoming Scale-Up Challenges:

Several methodologies have been developed to tackle the challenges associated with the large-scale production of this compound. These include:

Process Optimization using Response Surface Methodology (RSM): RSM is a statistical tool used to optimize reaction parameters to achieve maximum product yield. researchgate.netmdpi.comnih.gov In the enzymatic synthesis of this compound, RSM, often in conjunction with a Box-Behnken design, has been employed to evaluate and optimize factors like reaction temperature, time, and ultrasonic power. researchgate.netmdpi.comnih.gov One study demonstrated that using an ultrasound-assisted vacuum system, optimized conditions of 74.6°C, 11.1 hours, and 150 W ultrasonic power resulted in a 93.8% molar conversion of this compound. researchgate.netmdpi.comnih.gov

Advanced Reactor Technologies: The choice of reactor is critical for efficient scale-up. Continuous-flow packed-bed reactors with immobilized enzymes offer advantages such as continuous production and easier product separation. dntb.gov.ua The use of ultrasound in combination with a rotary evaporator under vacuum has been shown to significantly shorten reaction times and facilitate the removal of byproducts, which can otherwise inhibit enzyme activity. mdpi.comnih.gov

Catalyst Development and Immobilization: For both chemical and enzymatic syntheses, the catalyst is a key component. In chemical synthesis, research has focused on developing more active and reusable palladium catalysts to reduce costs. researchgate.net In enzymatic synthesis, immobilizing lipases on various supports is a crucial strategy to enhance their stability and allow for repeated use, thereby improving the economic feasibility of the process. mdpi.com Materials like spent coffee grounds have been explored as low-cost, sustainable supports for enzyme immobilization. mdpi.com

Solvent Selection and Solvent-Free Systems: The use of organic solvents in industrial processes is a significant environmental concern. Research has explored the use of greener solvents or, ideally, solvent-free reaction systems. researchgate.netresearchgate.net In some lipase-catalyzed reactions, one of the reactants, such as n-octanol, can also serve as the solvent, increasing the reaction rate. researchgate.net

Purification Techniques: After the reaction, the purification of this compound is a critical step. Common methods include washing with water, alkali deacidification, and absorption treatments to remove catalysts and unreacted raw materials. justia.com Further purification can be achieved through decolorization and deodorization treatments. justia.com

Research Findings on Scale-Up:

Several studies have reported successful scale-up of this compound synthesis. For example, a lipase-mediated esterification was successfully scaled up from a 10 ml to a 400 ml reaction size, achieving an 88.6% bioconversion. researchgate.netnih.gov This demonstrates the feasibility of transitioning enzymatic processes to a larger scale.

The following table summarizes key findings from various studies on the synthesis of octyl p-methoxycinnamate (OPMC), highlighting the different methodologies and resulting yields.

| Method | Starting Materials | Catalyst | Reaction Conditions | Yield | Reference |

| Esterification | 4-methoxycinnamic acid, n-octanol | HCl | Reflux, 110-140°C, 3 hours | 71.60% | rasayanjournal.co.in |

| Transesterification | Ethyl p-methoxycinnamate, n-octanol | HCl | Reflux, 150-160°C, 5 hours | Not specified | rasayanjournal.co.in |

| Enzymatic Esterification | p-methoxycinnamic acid, 2-ethyl hexanol | Rhizopus oryzae lipase | 45°C, 96 hours | 91.3% | researchgate.netnih.gov |

| Sonochemical Synthesis | Cinnamic acid, n-octanol | Sulfuric acid | Sonication, 60°C, 7 hours | 39.18% | iosrphr.org |

| Ultrasound & Vacuum Assisted Biocatalysis | Methyl cinnamate, octanol | Novozym® 435 | 74.6°C, 11.1 hours, 150 W | 93.8% | researchgate.netmdpi.comnih.gov |

| Heck Reaction | 4-iodoanisole, 2-ethylhexylacrylate | Palladium on carbon | Not specified | >90% | google.com |

These findings underscore the ongoing efforts to develop more efficient, economical, and environmentally friendly methods for the large-scale production of this compound. The choice of methodology ultimately depends on a variety of factors, including the desired scale of production, cost considerations, and environmental regulations.

Sophisticated Analytical and Spectroscopic Characterization Techniques

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular framework of octylcinnamate, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules like this compound. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a detailed map of the molecule's proton and carbon environments, as well as their intricate relationships, can be constructed. researchgate.netsdsu.edu

¹H-NMR (Proton NMR): This technique provides information about the different types of protons present in the this compound molecule and their neighboring protons. Key signals include those for the aromatic protons on the cinnamate (B1238496) ring, the vinylic protons of the double bond, the protons of the methoxy (B1213986) group, and the various protons of the 2-ethylhexyl chain.

¹³C-NMR (Carbon-13 NMR): This method reveals the chemical environment of each carbon atom in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons, the methoxy carbon, and the aliphatic carbons of the 2-ethylhexyl group.

COSY (Correlation Spectroscopy): This 2D NMR experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons within the ethylhexyl chain and between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a powerful 2D technique that correlates directly bonded proton and carbon atoms. columbia.edu It provides an unambiguous assignment of which proton is attached to which carbon, greatly simplifying the interpretation of the ¹H and ¹³C NMR spectra. columbia.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for piecing together the molecular fragments identified by other NMR techniques, showing, for instance, the connection between the carbonyl carbon and the protons on the adjacent oxygen-linked carbon of the ethylhexyl group, as well as with the vinylic proton. researchgate.netcolumbia.edu

The following table summarizes the expected NMR data for this compound based on its structure.

| Atom Type | Technique | Expected Chemical Shift (ppm) / Correlation |

| Aromatic Protons | ¹H-NMR | ~6.8 - 7.8 |

| Vinylic Protons | ¹H-NMR | ~6.3 and ~7.6 (trans coupling) |

| Methoxy Protons | ¹H-NMR | ~3.8 |

| Ethylhexyl Protons | ¹H-NMR | ~0.8 - 4.1 |

| Carbonyl Carbon | ¹³C-NMR | ~167 |

| Aromatic Carbons | ¹³C-NMR | ~114 - 163 |

| Vinylic Carbons | ¹³C-NMR | ~115 and ~144 |

| Methoxy Carbon | ¹³C-NMR | ~55 |

| Ethylhexyl Carbons | ¹³C-NMR | ~11 - 70 |

| Vinylic H to Vinylic H | COSY | Cross-peak present |

| Ethylhexyl CH to adjacent CH₂/CH₃ | COSY | Cross-peaks present |

| Aromatic C to attached H | HSQC | Cross-peaks present |

| Vinylic C to attached H | HSQC | Cross-peaks present |

| Ethylhexyl C to attached H | HSQC | Cross-peaks present |

| Carbonyl C to Vinylic H | HMBC | Cross-peak present |

| Carbonyl C to O-CH₂ protons | HMBC | Cross-peak present |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgpressbooks.pub In the analysis of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its chemical structure. nih.gov

Key vibrational frequencies observed in the FTIR spectrum of this compound include:

A strong absorption band around 1710 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching of the ester group. researchgate.net

Bands in the region of 1600-1450 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic ring.

A peak around 1630 cm⁻¹ attributed to the C=C stretching of the vinylic double bond.

Strong absorptions in the 1250-1000 cm⁻¹ range, which are characteristic of C-O stretching vibrations of the ester and ether linkages.

Absorptions just below 3000 cm⁻¹ due to C-H stretching of the aliphatic ethylhexyl group.

The presence and position of these bands provide a molecular fingerprint, confirming the presence of the key functional moieties within the this compound structure. oatext.com

UV-Visible (UV-Vis) Spectroscopy in Photodegradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the light-absorbing properties of compounds like this compound and is particularly valuable for monitoring its photodegradation. oecd.orgwisdomlib.org this compound is designed to absorb UVB radiation, with its absorption maximum typically found around 310 nm. scielo.br

The principle of using UV-Vis spectroscopy for photodegradation studies lies in the Beer-Lambert Law, which relates absorbance to the concentration of the absorbing species. mdpi.com When a solution of this compound is exposed to UV light, it can undergo chemical changes, such as isomerization from the more effective trans-isomer to the less effective cis-isomer, or break down into other products. mdpi.com These degradation products will have different UV absorption characteristics. mdpi.com

By recording the UV-Vis spectrum of an this compound sample at different time intervals during UV exposure, a decrease in the absorbance at its characteristic maximum (λmax) can be observed. This decrease is directly proportional to the reduction in the concentration of the parent this compound molecule, providing a quantitative measure of its photodegradation over time. mdpi.com This method is crucial for assessing the photostability of sunscreen formulations.

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, determining its purity, and identifying any degradation products or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity assessment and quantitative analysis of this compound in various matrices, including cosmetic formulations. mtoz-biolabs.comnih.gov The method's high resolution and sensitivity allow for the separation of the active ingredient from other components and potential degradation byproducts. scielo.br

A typical HPLC method for this compound analysis involves:

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is commonly used in a reverse-phase (RP-HPLC) setup. scielo.br

Mobile Phase: A mixture of methanol (B129727) and water, often in a ratio of around 85:15 or 88:12 (v/v), is frequently employed as the mobile phase under isocratic conditions. scielo.brnih.gov

Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance, such as 310 nm or 325 nm, is used for quantification. scielo.brnih.gov

This setup allows for the efficient separation of this compound from other UV filters, preservatives, and potential photodegradation products like 4-methoxycinnamic acid. scielo.brmdpi.com By comparing the retention time and peak area of the sample to that of a certified reference standard, the purity of this compound can be accurately determined. The method can be validated according to international guidelines to ensure its reliability for quality control purposes. researchgate.net

The following table outlines a typical set of HPLC parameters for this compound analysis.

| Parameter | Condition |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) scielo.br |

| Mobile Phase | Methanol:Water (88:12, v/v) scielo.br |

| Flow Rate | 0.8 mL/min scielo.br |

| Detection Wavelength | 325 nm scielo.br |

| Injection Volume | 10 µL researchgate.net |

| Temperature | Room Temperature scielo.br |

| Retention Time | Varies, but specific for this compound under given conditions researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-qMS) for Volatile Compound Profiling

For a highly detailed analysis of volatile and semi-volatile compounds that may be present alongside this compound, or as its degradation products, Comprehensive Two-Dimensional Gas Chromatography coupled with a quadrupole Mass Spectrometer (GCxGC-qMS) offers unparalleled separation power and identification capabilities. spectralworks.comresearchgate.net This advanced technique significantly enhances peak capacity and resolution compared to conventional one-dimensional GC. copernicus.org

In a GCxGC system, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. nih.gov This process, facilitated by a modulator, creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity. chromatographyonline.com

When applied to the analysis of a sample containing this compound, GCxGC-qMS can:

Separate this compound from a complex matrix of other volatile ingredients. spectralworks.com

Identify trace-level impurities or byproducts from the synthesis process.

Characterize the profile of volatile degradation products formed under stress conditions like heat or UV exposure.

The coupling with a mass spectrometer (qMS) provides mass spectra for each separated peak, allowing for confident identification of the compounds by matching the spectra against established libraries. copernicus.org This technique is particularly valuable in forensic and environmental analyses where complex mixtures of volatile organic compounds (VOCs) are often encountered. chromatographyonline.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound and its transformation products.

High-Performance Liquid Chromatography (HPLC) coupled with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) is a powerful tool for studying the degradation of this compound. nih.gov This technique combines the superior separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry, utilizing APCI as the ionization source. nih.gov

A stability study of octyl p-methoxycinnamate (OMC) demonstrated that the compound degrades upon exposure to sunlight. nih.gov Researchers utilized online HPLC-APCI-MS to analyze the degradation products. The results revealed that both the parent compound (trans-OMC) and its photodegradation product exhibited similar APCI mass spectra. nih.gov Through semi-preparative HPLC, the photodegradation product was isolated. Subsequent analysis using Nuclear Magnetic Resonance (NMR) spectroscopy identified the product as the Z-isomer of octyl p-methoxycinnamate, indicating that photoisomerization is a key degradation pathway. nih.gov In studies of sunscreen formulations, HPLC/MS with an APCI source has been effectively used to identify various photoproducts of ethylhexyl methoxycinnamate (EHMC), a closely related cinnamate ester. researchgate.net

Table 1: HPLC-APCI-MS Data for this compound Degradation Analysis

| Analyte | Parent Compound (m/z) | Degradation Product (m/z) | Identification | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Laser-Interfaced Mass Spectrometry (LIMS) provides a detailed examination of the intrinsic photochemistry and photodegradation pathways of this compound in the gas phase. mdpi.compreprints.org This technique allows for the study of isolated, protonated molecules, offering fundamental insights into their photostability. mdpi.compreprints.org

In a study utilizing LIMS, protonated octyl methoxycinnamate ([OMC·H]⁺) was subjected to gas-phase laser photodissociation spectroscopy. mdpi.comnih.gov The major photofragments observed were at m/z 179, 161, and 133. mdpi.compreprints.orgnih.gov The fragments with m/z 179 and 161 correspond to fragmentation on either side of the ether oxygen of the ester group, which can be assigned to protonated 4-methoxycinnamic acid and cationic 4-methoxycinnamaldehyde, respectively. mdpi.com These findings are consistent with photoproducts observed in solution-phase studies. mdpi.com

To distinguish between photochemical and thermal fragmentation pathways, higher-energy collisional dissociation (HCD) mass spectrometry was also performed. mdpi.comnih.govx-mol.net HCD experiments, which induce fragmentation of the vibrationally hot electronic ground state, primarily produced the m/z 179 and 161 ions. mdpi.comnih.govx-mol.net Notably, the m/z 133 fragment was absent in the HCD-MS results, indicating that its formation is exclusive to a photochemical route, likely involving a dissociative excited-state surface that leads to the rupture of the C-C bond adjacent to the ester carbonyl group. mdpi.comnih.govx-mol.net

Table 2: Key Photofragments of Protonated Octyl Methoxycinnamate ([OMC·H]⁺) Identified by LIMS

| m/z | Proposed Fragment Identity | Formation Pathway | Reference |

|---|---|---|---|

| 179 | Protonated 4-methoxycinnamic acid | Photochemical & Thermal (HCD) | mdpi.comnih.gov |

| 161 | Cationic 4-methoxycinnamaldehyde | Photochemical & Thermal (HCD) | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

For this compound, TGA is used to determine its stability at elevated temperatures. Safety data sheets and technical documents often report that if stored and handled as prescribed, no hazardous reactions or decomposition will occur. makingcosmetics.com However, TGA can pinpoint the specific temperatures at which thermal degradation begins. For instance, one source indicates a boiling range of 198-200 °C (at 4 mbar) and a flash point of 222 °C, suggesting thermal degradation would occur at higher temperatures. makingcosmetics.com Another source mentions that thermal decomposition can lead to the formation of dangerous products like carbon monoxide and carbon dioxide. dcfinechemicals.com

In the context of microencapsulation, a technique used to improve the stability of sunscreen agents, TGA is crucial for evaluating the effectiveness of the encapsulation. A study on octyl methoxycinnamate (OMC) microcapsules showed a significant improvement in thermal stability compared to the free compound. nih.gov The TGA curve for the microcapsules revealed a major mass loss of about 70% between 220–300 °C, attributed to the release of the core material (OMC), indicating the decomposition temperature range of the encapsulated sunscreen. nih.gov This demonstrates that the encapsulation process enhanced the thermal stability of OMC. nih.gov

Table 3: TGA Data for Octyl Methoxycinnamate (OMC) Microcapsules

| Temperature Range (°C) | Mass Loss (%) | Attributed Process | Reference |

|---|---|---|---|

| 25 - 150 | 15 | Evaporation of water | nih.gov |

| 220 - 300 | 70 | Release/Decomposition of OMC core material | nih.gov |

| 320 - 420 | 10 | Decomposition of wall materials (GA/SC) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Environmental Fate, Transport, and Ecotoxicological Investigations

Environmental Occurrence and Distribution as an Emerging Contaminant

The widespread application of octyl methoxycinnamate in cosmetic products has resulted in its release into the aquatic environment through both direct and indirect pathways. acs.orgplymouth.ac.ukresearchgate.net These pathways include recreational activities like swimming and the discharge of wastewater treatment plant effluents. plymouth.ac.uk As a result, OMC is now considered an emerging contaminant and is being detected in various environmental matrices worldwide. researchgate.netnih.govtandfonline.comtandfonline.comcapes.gov.br

Detection in Aquatic Environments (Freshwater, Marine Ecosystems)

Octyl methoxycinnamate has been detected in various aquatic environments, including surface waters and wastewater. acs.orgresearchgate.netewg.org Studies have reported its presence in both freshwater and marine ecosystems. plymouth.ac.ukresearchgate.net For instance, research in Swiss lakes revealed the presence of OMC in untreated wastewater, with concentrations showing seasonal variation, being higher in warmer months. noaa.gov In a study of Hong Kong coastal waters, OMC was a predominant contaminant found in marine organisms. capes.gov.brresearchgate.net It has been detected in seawater at concentrations ranging from 0.16 to 20.5 µg/L. mdpi.com The continuous introduction of OMC into aquatic systems has led to it being described as a 'pseudo-persistent pollutant'. plymouth.ac.uk

Identification in Biotic Matrices (e.g., Aquatic Organisms, Corals)

Due to its lipophilic nature, octyl methoxycinnamate has the potential to bioaccumulate in aquatic organisms. plymouth.ac.uk It has been identified in various biotic matrices, including fish and mussels. capes.gov.brresearchgate.netnoaa.gov In a study of marine organisms from Hong Kong, ethylhexyl methoxycinnamate (EHMC), another name for OMC, was a predominant contaminant with concentrations reaching up to 51.3 ng/g (dry weight) in some organisms. capes.gov.brresearchgate.net Detection frequencies and concentrations were notably higher in mussels compared to fish. capes.gov.brresearchgate.net Furthermore, OMC has been detected in coral tissues, raising concerns about its potential impact on coral reef ecosystems. noaa.govnih.gov Studies have shown that some organic UV filters, including OMC, can induce the lytic viral cycle in the symbiotic zooxanthellae of corals, potentially contributing to coral bleaching. noaa.gov

Environmental Persistence and Bioaccumulation Potential in Ecological Systems

The environmental persistence and bioaccumulation of octyl methoxycinnamate are of significant concern. researchgate.netnih.govtandfonline.comtandfonline.com While some studies suggest that OMC can degrade rapidly in the environment, its continuous release can lead to its pseudo-persistence. tandfonline.complymouth.ac.uk One study considered OMC to be of low environmental risk due to its rapid breakdown, despite its high toxicity to algae. tandfonline.com However, its lipophilicity increases its bioavailability and potential for bioaccumulation in organisms. plymouth.ac.uk Research has indicated that there is a potential for biomagnification, where the concentration of the compound increases up the food chain. researchgate.net The detection of OMC in various aquatic organisms, sometimes at significant levels, supports the concern for its bioaccumulation potential. capes.gov.brresearchgate.netnoaa.gov

Degradation Pathways and Transformation Products in the Environment

Octyl methoxycinnamate can undergo degradation in the environment through various pathways, leading to the formation of transformation products. acs.orgresearchgate.net While designed to be photostable, OMC can be transformed by exposure to UV light. acs.orgresearchgate.net

Abiotic Degradation Mechanisms

Abiotic degradation, which includes physical and chemical processes, plays a role in the environmental fate of octyl methoxycinnamate. researchgate.net

The primary abiotic degradation pathway for octyl methoxycinnamate is photochemical degradation, or photolysis, upon exposure to sunlight. researchgate.netnih.gov This process involves the transformation of the trans-isomer of OMC, the more stable form, into the cis-isomer. researchgate.net This photoisomerization leads to a decrease in the UV absorption efficiency of the compound. researchgate.netconicet.gov.ar The rate of this process can be influenced by the surrounding medium; for example, microemulsions have been shown to protect OMC from photoisomerization compared to an aqueous medium. conicet.gov.ar

The photolysis of OMC is a complex process that can lead to various photoproducts. mdpi.comnih.gov In dilute solutions, the main reaction is the reversible isomerization between the trans and cis forms. mdpi.comnih.gov However, when OMC molecules aggregate, either in a neat film or as colloidal suspensions in water, irreversible photodegradation occurs, resulting in a mixture of photoproducts. mdpi.comnih.gov These can include cyclodimers, such as δ-truxinate and α-truxillate, which are formed through the dimerization of two OMC molecules. In addition to isomers and dimers, other photoproducts have been identified whose absorption extends into the UVA region. nih.govrsc.org Some of these photoproducts have been shown to have long-lived excited states and can sensitize the formation of singlet oxygen, a reactive oxygen species. nih.govrsc.org

The major photofragments observed during the gas-phase photodissociation of protonated OMC correspond to the fragmentation on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group. mdpi.comx-mol.net

Table of Photodegradation Products of Octyl Methoxycinnamate

Table of Compound Names Mentioned

Photoisomerization Dynamics: E and Z Isomer Formation and Stability

Studies have shown that this photoisomerization process can lead to a photostationary state, a point at which the rates of the forward (trans to cis) and reverse (cis to trans) reactions are equal. mdpi.comnih.gov The ratio of trans to cis isomers at this equilibrium is influenced by factors such as the solvent and the concentration of the compound. researchgate.netrsc.org While some research indicates that OMC can degrade irreversibly with up to a 90% loss of absorbance, other studies have found that it reaches a photostationary state with only a 30-50% loss of absorption. mdpi.com

The stability of the isomers is a complex topic. While the trans (E) form has traditionally been considered the most stable, recent computational studies using post-Hartree-Fock methods suggest that the cis (Z) and trans (E) forms of gas-phase OMC have comparable stability. nih.govchemrxiv.org The cis form's stability is thought to be enhanced by intramolecular dispersion interactions, which result in a more compact, folded structure. nih.govchemrxiv.org In contrast, the trans isomers are stabilized by the extension of π conjugation, leading to a more planar geometry. chemrxiv.org

The process of photoisomerization involves the molecule transitioning through various excited states. The main photochemical pathway in solution for the trans isomer is isomerization to the cis form. mdpi.com This process can involve multiple steps, including internal conversions and intersystem crossings, with the triplet state having a reported lifetime of 20 ns. mdpi.com

Characterization of Photodegradation Products (e.g., Photodimers, Cyclodimers, Aldehydes, Alcohols)

Beyond photoisomerization, the photodegradation of octyl methoxycinnamate (OMC) leads to the formation of several other products. When exposed to sunlight, both the E and Z isomers of OMC can break down into smaller molecules, including 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol. d-nb.infoarxiv.org These initial photoproducts can then undergo further reactions to form various cyclodimers, such as truxillic and truxinic dimers. mdpi.comd-nb.info

In aggregated states, such as in a neat film or aqueous colloidal suspensions, the photodegradation of OMC becomes more complex and irreversible, leading to a multitude of photoproducts. nih.govrsc.orgresearchgate.net These include not only the previously mentioned isomers and photodimers but also species that absorb light in the UVA range. nih.govrsc.orgresearchgate.net

Gas-phase laser photodissociation studies have identified major photofragments of protonated OMC at m/z 179, 161, and 133. mdpi.com The fragments at m/z 179 and 161 correspond to the cleavage on either side of the ether oxygen in the ester group. mdpi.com The fragment at m/z 133 is uniquely produced through a photochemical route, indicating a distinct degradation pathway involving a dissociative excited state. mdpi.com

The table below summarizes the identified photodegradation products of OMC.

| Photodegradation Product | Formation Pathway | References |

| Z-Octyl Methoxycinnamate | Photoisomerization of E-isomer | researchgate.netresearchgate.netnih.gov |

| 4-Methoxybenzaldehyde | Photolysis of E and Z isomers | d-nb.infoarxiv.org |

| 2-Ethylhexanol | Photolysis of E and Z isomers | d-nb.infoarxiv.org |

| Cyclodimers (e.g., truxillic and truxinic dimers) | Dimerization of photoproducts | mdpi.comd-nb.info |

| UVA-absorbing species | Irreversible photodegradation in aggregated states | nih.govrsc.orgresearchgate.net |

| Photofragments (m/z 179, 161, 133) | Gas-phase laser photodissociation | mdpi.com |

Influence of Environmental Conditions (e.g., Solvent, Aggregation State) on Photochemistry

The photochemical behavior of octyl methoxycinnamate (OMC) is significantly influenced by its surrounding environment, particularly the solvent and its state of aggregation. rsc.orgresearchgate.net These conditions can alter the pathways and products of photodegradation.

Solvent Effects:

In dilute solutions, the primary photochemical reaction of OMC is the reversible isomerization between its trans and cis forms. nih.govrsc.org The ratio of these isomers at the photostationary state, the point of equilibrium under irradiation, is dependent on the solvent. nih.govrsc.org This dependency arises from variations in the isomerization quantum yield in different solvents. nih.govrsc.org For instance, the equilibrium of photoisomerization is affected by the polarity and concentration of the solvent used. researchgate.net In these dilute solution environments, the two isomeric forms are relatively resistant to further photodegradation, and the formation of other UVA-absorbing species is not observed. nih.govrsc.orgresearchgate.net

Aggregation State:

The photochemistry of OMC changes dramatically when the molecules are aggregated, such as in a neat film or as colloidal suspensions in water. rsc.orgresearchgate.net In these aggregated states, OMC undergoes irreversible photodegradation, leading to a complex mixture of photoproducts. mdpi.comrsc.orgresearchgate.net This complex photochemistry in aggregates can produce species that absorb light in the UVA range. rsc.orgresearchgate.net These UVA-absorbing photoproducts are not formed in dilute solutions. nih.govrsc.org The aggregation of OMC molecules is a key factor in its complex photochemical behavior, resulting in a variety of photoproducts including truxillic and truxinic dimers. mdpi.com

The table below summarizes the influence of environmental conditions on OMC's photochemistry.

| Environmental Condition | Effect on Photochemistry | Key Findings | References |

| Dilute Solution | Reversible photoisomerization between trans and cis forms. | The ratio of isomers at the photostationary state is solvent-dependent. The isomers are relatively stable against further degradation. | researchgate.netnih.govrsc.org |

| Aggregated State (Neat film, aqueous colloidal suspensions) | Irreversible photodegradation leading to multiple photoproducts. | Formation of complex photoproducts, including UVA-absorbing species and photodimers (truxillic and truxinic). | mdpi.comrsc.orgresearchgate.net |

Generation of Reactive Oxygen Species (ROS) by Photoproducts

The photodegradation of octyl methoxycinnamate (OMC) can lead to the formation of photoproducts that are capable of generating reactive oxygen species (ROS). rsc.orgd-nb.inforesearchgate.net ROS are highly reactive chemical species formed from molecular oxygen, and their generation in biological systems can lead to oxidative stress, cellular damage, and other detrimental health effects. nih.gov

When OMC is in an aggregated state, its photodegradation produces a complex mixture of products, some of which absorb in the UVA range and have long-lived excited states. nih.govrsc.orgresearchgate.net These photoproducts, upon excitation by light, can sensitize the formation of singlet oxygen (¹O₂), a type of ROS. rsc.orgd-nb.inforesearchgate.net This is a significant finding, as the parent OMC isomers have very short-lived excited states and are not efficient at generating ROS. nih.govrsc.orgresearchgate.net

The formation of these UVA-absorbing photoproducts with long-lived excited states (τf > 1 ns) is a key step in the generation of ROS. nih.govrsc.orgresearchgate.net In contrast, the isomeric forms of OMC have much shorter excited-state lifetimes (τf < 30 ps). nih.govrsc.orgresearchgate.net The ability of these photoproducts to sensitize singlet oxygen has been demonstrated through excitation at 405 nm. nih.govrsc.orgresearchgate.net

While UVB absorption by OMC can initiate these unwanted chemical reactions and the creation of harmful by-products, the subsequent generation of ROS can counteract the intended protective purpose of the sunscreen agent. acs.org The use of antioxidants in sunscreen formulations is a strategy being explored to help stabilize UV filters like OMC and reduce the formation of UV-induced ROS. d-nb.info

Interactions with Water Treatment Disinfectants (e.g., Chlorination) and Byproduct Formation

During water treatment processes, disinfectants like sodium hypochlorite (B82951) (NaOCl), which forms hypochlorous acid (HOCl) in water, are used to eliminate pathogens. When octyl methoxycinnamate (EHMC) is present in water undergoing such treatment, it can react with these disinfectants, leading to the formation of various chlorinated breakdown products. nih.govresearchgate.net

The reaction between EHMC and HOCl primarily targets the C=C double bond in the cinnamate (B1238496) structure. nih.govresearchgate.net This leads to the cleavage of this bond and the formation of several chlorinated byproducts. nih.govresearchgate.net Identified products from this reaction include:

2-ethylhexyl chloroacetate (B1199739) nih.govresearchgate.net

1-chloro-4-methoxybenzene nih.govresearchgate.net

1,3-dichloro-2-methoxybenzene nih.govresearchgate.net

3-chloro-4-methoxybenzaldehyde (B1194993) nih.govresearchgate.net

The reactivity of the C=C bond is also observed in the degradation of 4-methoxycinnamic acid (MCA), a related compound, which forms products such as 2,4-dichlorophenole, 2,6-dichloro-1,4-benzoquinone, and various chlorinated methoxybenzene and hydroxyacetophenone derivatives in the presence of HOCl. nih.govresearchgate.net

Experimental studies have shown that the use of more polar extracting agents, like dichloromethane (B109758) and a mixture of ethyl acetate (B1210297) and n-hexane, is more effective for identifying these chlorinated breakdown products compared to n-hexane, as the products are more polar than the parent EHMC molecule. nih.govresearchgate.net

Interestingly, when the reaction of EHMC with HOCl is conducted under UV radiation, fewer breakdown products are formed compared to the reaction without UV. researchgate.net After 5 hours of reaction in an EHMC/NaOCl/UV system, only the Z-isomer of EHMC was identified as a major metabolite. icm.edu.pl

Theoretical calculations using density functional theory (DFT) support the experimental findings, showing that the electrophilic attack of HOCl on the C=C bridge in EHMC is highly favorable, even more so than the chlorination of the phenyl ring. researchgate.net This suggests that the initial step in the degradation of EHMC by chlorination is the electrophilic addition of HOCl to the double bond. researchgate.net

The table below summarizes the identified chlorinated byproducts of EHMC.

| Chlorinated Byproduct | Formation Condition | References |

| 2-ethylhexyl chloroacetate | Reaction with NaOCl/HOCl | nih.govresearchgate.net |

| 1-chloro-4-methoxybenzene | Reaction with NaOCl/HOCl | nih.govresearchgate.net |

| 1,3-dichloro-2-methoxybenzene | Reaction with NaOCl/HOCl | nih.govresearchgate.net |

| 3-chloro-4-methoxybenzaldehyde | Reaction with NaOCl/HOCl | nih.govresearchgate.net |

| Z-EHMC | Reaction with NaOCl/HOCl under UV radiation | icm.edu.pl |

Biotic Degradation Processes (Biodegradation) in Aquatic and Sedimentary Environments

The biodegradation of 2-ethylhexyl-4-methoxycinnamate (EHMC) in natural aquatic environments, particularly in river sediments, is a significant process influencing its environmental persistence. Studies have shown that microbial activity plays a crucial role in the degradation of EHMC.

In laboratory settings simulating river sediment conditions, the half-life of EHMC in a microbial system was found to be 3.49 days, which is considerably shorter than its half-life of 7.55 days in a sterile system, highlighting the importance of biotic degradation. nih.gov During this microbial degradation, two potential degradation products have been identified: 4-mercaptobenzoic acid and 3-methoxyphenol. nih.gov

The microbial communities present in the sediment are affected by and contribute to the degradation of EHMC. High-throughput sequencing of 16s and 18s rRNA genes has revealed that bacterial assemblages in these sediments are dominated by Proteobacteria, followed by Chloroflexi, Acidobacteria, Bacteroidetes, and Nitrospirae. nih.gov The fungal assemblages are primarily composed of Eukaryota_uncultured fungus. nih.gov

Correlation analysis has identified specific bacterial genera that are significantly correlated with the biodegradation of EHMC. These include Anaerolineaceae_uncultured and Burkholderiaceae_uncultured. nih.gov

In studies using activated sludge from wastewater treatment plants, the degradation of EHMC also occurs. In this environment, identified transformation products include 2-ethylhexyl alcohol (EHA) and the Z-EHMC isomer. researchgate.net This indicates that both biotic and abiotic (photoisomerization) processes can occur in such systems.

The table below summarizes the biotic degradation products of EHMC.

| Degradation Product | Environment | Key Findings | References |

| 4-mercaptobenzoic acid | River sediment (microbial system) | Identified as a potential degradation product. | nih.gov |

| 3-methoxyphenol | River sediment (microbial system) | Identified as a potential degradation product. | nih.gov |

| 2-ethylhexyl alcohol (EHA) | Activated sludge | Identified as a transformation product. | researchgate.net |

| Z-EHMC isomer | Activated sludge | Identified as a transformation product. | researchgate.net |

Removal Efficiencies in Wastewater Treatment Plants (WWTPs)

Wastewater treatment plants (WWTPs) play a crucial role in mitigating the release of contaminants like octyl methoxycinnamate (OMC) into the aquatic environment. The removal of OMC in these facilities occurs through a combination of physical, chemical, and biological processes.

Studies have shown that OMC can be effectively removed during wastewater treatment. In one study investigating the fate of OMC in the River Aire Basin in the UK, the removal rates in WWTPs were measured. researchgate.net These measured removal rates were then used in the GREAT-ER (Geography-referenced regional exposure assessment tool for European rivers) model to predict the distribution of OMC concentrations in the river basin. researchgate.net

The primary mechanism for the removal of lipophilic compounds like OMC in WWTPs is through adsorption to sludge. researchgate.net Due to its lipophilic character, OMC has a tendency to accumulate in the sludge. researchgate.net The concentration of UV filters like OMC in sludge has been observed to increase with higher doses of activated sludge and longer process times. researchgate.net

While adsorption is a major removal pathway, biodegradation also contributes to the elimination of OMC in WWTPs. As discussed in the previous section, activated sludge contains microbial communities capable of degrading OMC into other products, such as 2-ethylhexyl alcohol and the Z-OMC isomer. researchgate.net

Despite the high removal efficiencies in some cases, the incomplete removal of organic pollutants like OMC during wastewater treatment remains a pathway for their introduction into the environment. researchgate.net

The table below summarizes the removal efficiencies and processes for OMC in WWTPs.

| Removal Process | Key Findings | References |

| Adsorption to Sludge | A primary removal mechanism due to the lipophilic nature of OMC. Concentration in sludge increases with activated sludge dose and time. | researchgate.net |

| Biodegradation | Activated sludge contains microbes that can degrade OMC. | researchgate.net |

| Overall Removal | WWTPs can effectively remove OMC, but incomplete removal can still lead to environmental release. | researchgate.netresearchgate.net |

Compound Names

| Abbreviation | Full Name |

| OMC | Octyl methoxycinnamate |

| EHMC | 2-Ethylhexyl-4-methoxycinnamate |

| E-OMC | E-octyl-p-methoxycinnamate |

| Z-OMC | Z-octyl-p-methoxycinnamate |

| 4-MBA | 4-methoxybenzaldehyde |

| 2-EH | 2-ethylhexanol |

| ROS | Reactive Oxygen Species |

| NaOCl | Sodium hypochlorite |

| HOCl | Hypochlorous acid |

| MCA | 4-methoxycinnamic acid |

| EHA | 2-ethylhexyl alcohol |

| WWTP | Wastewater Treatment Plant |

| GREAT-ER | Geography-referenced regional exposure assessment tool for European rivers |

| ODPABA | 2-ethylhexyl 4-(dimethylamino)benzoate |

| MPABA | Methyl-4-aminobenzoic acid |

| DEHP | Di-(2-ethylhexyl) phthalate |

| PABA | Para-aminobenzoic acid |

| PBSA | 2-phenylbenzimidazole-5-sulfonic acid |

| OC | Octocrylene |

| TiO2 | Titanium dioxide |

| SOD | Superoxide dismutase |

| CAT | Catalase |

| GST | Glutathione S-transferase |

| BP-4 | Benzophenone-4 |

| BHT | Butylated hydroxytoluene |

| TEMPOL | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl |

| BMDBM | Butyl methoxydibenzoylmethane |

| CA | Cinnamic acid |

| MC | Methyl-E-cinnamate |

| CB7 | Cucurbit researchgate.neturil |

| CB8 | Cucurbit nih.govuril |

| CD | Cyclodextrin |

| TPAN | Triphenylacrylonitrile |

| TSC | Through-space conjugation |

| AIE | Aggregation-induced emission |

| D-A | Donor-acceptor |

| GOx | Glucose oxidase |

| Fe3O4 | Iron oxide |

| PGFe | Semiconducting polymer nanocatalyst |

| CDT | Chemodynamic therapy |

| PDT | Photodynamic therapy |

| NIR | Near-infrared |

| H2O2 | Hydrogen peroxide |

| O2 | Molecular oxygen |

| ¹O₂ | Singlet oxygen |

| OH· | Hydroxyl radical |

| O2• − | Superoxide anion radical |

| (6–4)PPs | Pyrimidine (B1678525) (6–4)pyrimidone photoproducts |

| CPDs | Cyclobutane pyrimidine dimers |

| NOXs | NADPH oxidases |

| ETC | Electron transport chain |

| AP-1 | Activator protein-1 |

| NF-κB | Nuclear factor-kappa B |

| MMPs | Matrix metalloproteinases |

| IL-1β | Interleukin-1 beta |

| IL-6 | Interleukin-6 |

| TNF-α | Tumor necrosis factor-alpha |

| TGF-β | Transforming growth factor-beta |

| COL1A1 | Collagen type I alpha1 |

| NLRP1 | NLR family pyrin domain containing 1 |

| NLRP3 | NLR family pyrin domain containing 3 |

| MAPK | Mitogen-activated protein kinase |

| PKC | Protein kinase C |

| NOS | Nitric oxide synthase |

| BOD | Biological oxygen demand |

| LAS | Linear alkylbenzene sulfonate |

| NOEC | No-observed-effect concentration |

| PEC/PNEC | Predicted environmental concentration/Predicted no-effect concentration |

| SPMDs | Semipermeable membrane devices |

| SBR | Sequencing batch reactor |

| HRT | Hydraulic residence time |

| TSS | Total suspended solids |

| AD | Anaerobic digester |

| RTF | Recirculating trickling filter |

| DNRA | Dissimilatory nitrate (B79036) reduction to ammonium |

Ecotoxicity Assessment in Aquatic Ecosystems

The widespread use of Octyl Methoxycinnamate (OMC), also known as Octinoxate (B1216657), in sunscreens and other personal care products has led to its detection in various aquatic environments, prompting concerns about its potential impact on aquatic life. nih.govnih.gov

The ecotoxicity of OMC has been evaluated across different trophic levels, including algae, aquatic invertebrates, and fish. In terms of acute toxicity, studies have shown varying sensitivities among these groups. For aquatic invertebrates, an EC50 value (the concentration causing an effect in 50% of the test population) for Daphnia sp. (water flea) has been reported as 62 mg/L over a 48-hour exposure. hisaka.co.jp However, a comprehensive review of several acute studies on OMC indicated a general lack of significant aquatic toxicity at or below its water solubility limit (51 µg/L) across all major aquatic trophic levels. nih.gov

Chronic toxicity studies provide insight into the long-term effects of OMC. For the aquatic invertebrate Daphnia magna, a 21-day reproduction test determined a No Observed Effect Concentration (NOEC) of 40 µg/L. nih.gov It is important to note that this study faced challenges due to the lowest observed effect concentration (LOEC) being above the solubility limit of OMC. nih.gov Another chronic study on Daphnia magna conducted at the solubility limit without a solvent showed no toxic effects. nih.gov

With regard to fish, long-term toxicity data is less available. However, based on acute toxicity data where fish appeared to be the least sensitive trophic level compared to algae and invertebrates, it has been suggested that further chronic testing on fish may not be a high priority. europa.eu Algae have been identified as the most sensitive aquatic organisms in some acute toxicity tests. europa.eu

Interactive Table: Ecotoxicity of Octyl Methoxycinnamate in Aquatic Organisms

| Trophic Level | Species | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Aquatic Invertebrate | Daphnia sp. (water flea) | Acute | EC50 | 62 | 48 hours | hisaka.co.jp |

| Aquatic Invertebrate | Daphnia magna | Chronic | NOEC | 0.04 | 21 days | nih.gov |

Upon exposure to ultraviolet (UV) light, OMC can degrade and form various photoproducts. nih.gov Research has shown that these photoproducts can exhibit different toxicity profiles compared to the parent compound. nih.govresearchgate.net

A significant finding is that some photoproducts of OMC may be more toxic than OMC itself. researchgate.net For instance, in studies on developing zebrafish, the photoproducts 4-methoxybenzaldehyde (4-MBA) and 2-ethylhexanol (2-EH) were found to be more toxic than the parent OMC. researchgate.net The study demonstrated that 4-MBA was the most toxic, followed by 2-EH and then OMC, in terms of inducing changes in embryonic development. researchgate.net These photoproducts were shown to cause developmental deformities, redox imbalance, neurotoxicity, and histopathological changes in the zebrafish embryos. researchgate.net

Interactive Table: Comparative Toxicity of Octyl Methoxycinnamate and its Photoproducts on Zebrafish Embryos

| Compound | Effect Concentration (EC50) (µg/mL) |

| 4-methoxybenzaldehyde (4-MBA) | 3.5 |

| 2-ethylhexanol (2-EH) | 34 |

| Octyl Methoxycinnamate (OMC) | 62 |

Source: researchgate.net

The Predicted No-Effect Concentration (PNEC) is a crucial metric in environmental risk assessment, representing the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.comwikipedia.org For OMC, a PNEC value of 1 µg/L has been derived for freshwater ecosystems. nih.gov

The derivation of a PNEC typically involves using the most sensitive toxicity data available and applying an assessment factor to account for uncertainties when extrapolating from laboratory data to real-world ecosystems. chemsafetypro.comgu.semdpi.com The process considers data from various trophic levels to ensure the protection of the entire aquatic community. ilo.org In the case of OMC, the PNEC was established by reviewing available hazard data from multiple studies. nih.gov This value serves as a benchmark against which predicted environmental concentrations (PECs) are compared to characterize the risk. nih.govwikipedia.org If the PEC is lower than the PNEC, the risk is generally considered to be acceptable. chemsafetypro.com

Environmental Modeling for Exposure and Distribution Prediction

To predict the environmental concentrations and distribution of chemicals like OMC, sophisticated modeling tools are employed. One such tool is the Geo-Referenced Regional Exposure Assessment Tool for European Rivers (GREAT-ER). ulaval.cacefic-lri.org This system integrates geo-referenced environmental data with chemical fate models to simulate the concentration of substances in river basins. ulaval.caulaval.ca

GREAT-ER utilizes a Geographic Information System (GIS) to store and visualize data, producing maps that show the predicted distribution of chemical concentrations along a river network. ulaval.caulaval.ca This allows for the identification of potential hotspots and provides a more realistic and spatially explicit exposure assessment compared to simpler models. ulaval.cacancer.gov The model can calculate different types of Predicted Environmental Concentrations (PECs), such as PECinitial (concentrations just downstream of emission sources) and PECcatchment (a weighted average concentration for the entire catchment area). ulaval.caulaval.ca

While specific applications of the GREAT-ER model for Octyl Methoxycinnamate were not found in the provided search results, this type of GIS-based tool is highly relevant for assessing the environmental exposure of widely used consumer chemicals that enter the aquatic environment through wastewater treatment plants. cefic-lri.org Such models are instrumental in conducting comprehensive environmental risk assessments by providing the PEC values that are compared against the PNEC. nih.gov

Advanced Material Formulations and Encapsulation Technologies

Nanoparticulate Systems for Enhanced Stability and Controlled Release

Nanoparticulate systems offer a revolutionary approach to drug delivery and active ingredient formulation. By encapsulating compounds like octylcinnamate within nanoscale carriers, it is possible to improve solubility, enhance stability against environmental factors, and achieve a controlled release profile. These systems are typically under 1000 nm in size and include various types such as core-shell nanoparticles, lipid-based nanoparticles, and vesicular systems.

Core-Shell Nanoparticles (e.g., Alginate/Chitosan (B1678972) Systems)

Core-shell nanoparticles are structures where a core material, in this case, this compound, is enclosed by a shell made of another material, often a polymer. This architecture is highly effective for protecting the core and modulating its release. Systems utilizing natural polymers like alginate and chitosan are common due to their biocompatibility and ability to form stable structures. scielo.brnih.gov

Research into n-octyl cinnamate (B1238496) encapsulation has demonstrated the successful synthesis of core-shell nanoparticles using an alginate and chitosan system. iosrphr.orgstifar.ac.id The process involves a gradual gelation technique. iosrphr.org First, a solution of n-octyl cinnamate is mixed into a chitosan solution. iosrphr.org Subsequently, a sodium alginate solution is added to form the core-shell structure. iosrphr.org

Morphological observations of these nanoparticles reveal a spherical shape with an uneven surface. iosrphr.orgstifar.ac.id The resulting n-octyl cinnamate/alginate/chitosan nanoparticles exhibit a high adsorption efficiency and a particle size predominantly in the nano range. iosrphr.orgstifar.ac.id

| Parameter | Finding | Source |

|---|---|---|

| Adsorption Efficiency | 91.02% | iosrphr.orgstifar.ac.id |

| Dominant Particle Size (Peak) | 68.1 nm | iosrphr.orgstifar.ac.id |

| Average Particle Size (Overall) | 519.6 nm | iosrphr.orgstifar.ac.id |

| Particle Morphology | Spherical with an uneven surface | iosrphr.orgstifar.ac.id |

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are solid at both room and body temperature. scirp.org They represent an alternative to traditional systems like liposomes and polymeric nanoparticles. bioline.org.brmdpi.com To overcome some limitations of SLNs, such as limited drug loading capacity, a second generation known as Nanostructured Lipid Carriers (NLCs) was developed. scirp.orgmdpi.com NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix that enhances the solubility and entrapment of active compounds. nih.govdrug-dev.com

A study evaluating SLNs and NLCs as carriers for octyl methoxycinnamate (OMC) found that both systems could be produced in the nanometer range with a high loading of the active ingredient and a near-spherical shape. nih.gov However, differential scanning calorimetry showed that the inner oil phase of NLCs played a crucial role in stabilizing the particle's architecture and increasing the solubility of OMC compared to SLNs. nih.gov

Furthermore, in vitro studies revealed that OMC incorporated into viscosized NLC dispersions had a lower flux compared to SLN dispersions and other reference formulations. nih.gov Crucially, photostability studies showed that these NLC dispersions were the most efficient at protecting OMC from degradation induced by ultraviolet radiation. nih.gov

| Feature | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Source |

|---|---|---|---|

| Core Composition | Solid lipid | Blend of solid and liquid lipids | scirp.orgdrug-dev.com |

| OMC Solubility | Lower | Higher due to inner oil phase | nih.gov |

| Release Pattern (Flux) | Higher flux than NLCs | Lower flux than SLNs | nih.gov |